molecular formula C17H18FN3O4S B2497084 4-acetamido-N-(2-(4-fluorophenylsulfonamido)ethyl)benzamide CAS No. 1091476-90-2

4-acetamido-N-(2-(4-fluorophenylsulfonamido)ethyl)benzamide

Cat. No.: B2497084
CAS No.: 1091476-90-2
M. Wt: 379.41
InChI Key: HMSZIKXONVKJTO-UHFFFAOYSA-N
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Description

4-acetamido-N-(2-(4-fluorophenylsulfonamido)ethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetamido group, a fluorophenylsulfonamido group, and a benzamide moiety, which contribute to its diverse chemical properties and reactivity.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(2-(4-fluorophenylsulfonamido)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Acetamido Group: The starting material, 4-aminobenzamide, is reacted with acetic anhydride under mild conditions to form 4-acetamidobenzamide.

    Introduction of the Fluorophenylsulfonamido Group: The intermediate 4-acetamidobenzamide is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the fluorophenylsulfonamido group.

    Formation of the Final Product: The resulting intermediate is further reacted with ethylenediamine under controlled conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(2-(4-fluorophenylsulfonamido)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonamide group to a sulfinamide or amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfinamides or amines.

    Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.

Comparison with Similar Compounds

4-acetamido-N-(2-(4-fluorophenylsulfonamido)ethyl)benzamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds:

    Uniqueness: The presence of the fluorophenylsulfonamido group imparts unique chemical properties, such as enhanced stability and specific reactivity, which may not be present in other similar compounds.

Properties

IUPAC Name

4-acetamido-N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O4S/c1-12(22)21-15-6-2-13(3-7-15)17(23)19-10-11-20-26(24,25)16-8-4-14(18)5-9-16/h2-9,20H,10-11H2,1H3,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSZIKXONVKJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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